3,5-二溴-4-羟基苯甲酰胺

描述

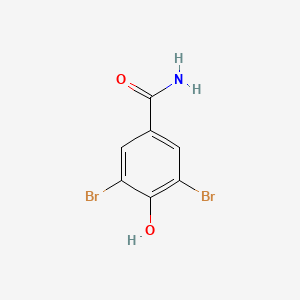

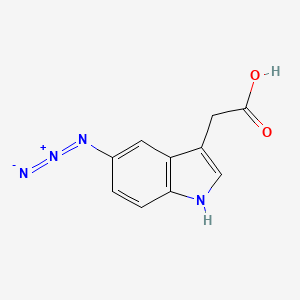

3,5-Dibromo-4-hydroxybenzamide is a brominated derivative of 4-hydroxybenzamide, a compound known for its versatile chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The bromination at the 3 and 5 positions on the benzene ring introduces unique characteristics, affecting its molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of 3,5-Dibromo-4-hydroxybenzamide can be conceptualized based on related compounds' synthesis strategies. For example, 4-hydroxybenzamide derivatives are often prepared through acylation reactions involving corresponding phenols and acyl chlorides in suitable solvents, such as tetrahydrofuran (THF), followed by bromination at specific positions on the benzene ring (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-hydroxybenzamide can be influenced significantly by intermolecular interactions, such as hydrogen bonding and halogen interactions. These interactions can affect the compound's crystal packing, bond lengths, angles, and dihedral angles, providing insights into its structural dynamics and stability (Karabulut et al., 2014).

Chemical Reactions and Properties

Brominated benzamides, including 3,5-Dibromo-4-hydroxybenzamide, can participate in various chemical reactions, such as coupling reactions, due to the presence of reactive bromine atoms. These reactions can be utilized to synthesize complex molecules or polymers. The reactivity can be further influenced by the hydroxy group, which may undergo reactions like esterification or act as a directing group in catalytic processes (Sandor & Foxman, 2000).

Physical Properties Analysis

The physical properties of 3,5-Dibromo-4-hydroxybenzamide, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The presence of bromine atoms increases molecular weight and influences solubility in organic solvents. Hydrogen bonding potential due to the hydroxy group affects its solubility in water and can lead to diverse crystalline forms (Britton, 2006).

科学研究应用

C7H5Br2NO2\text{C}7\text{H}_5\text{Br}_2\text{NO}_2C7H5Br2NO2

, 表现出有趣的特性,使其在多个领域得到广泛研究。以下是六种不同的应用:生物降解研究

- 应用:

- 除草剂生物降解:DBHB被用于研究其降解除草剂(如3,5-二氯-4-羟基苯甲酰胺和3,5-二碘-4-羟基苯甲酰胺)的作用 {_svg_1}。了解其生物降解途径有助于环境修复。

合成化学

作用机制

- The primary target of 3,5-Dibromo-4-hydroxybenzamide (DBHB) is not explicitly specified in available literature . However, it belongs to the class of organic compounds known as benzanilides . These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ represent benzene rings .

- Two reported pathways for DBHB catabolism are:

Target of Action

Biochemical Pathways

Action Environment

属性

IUPAC Name |

3,5-dibromo-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLXTZOZEHWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184451 | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3037-56-7 | |

| Record name | 3,5-Dibromo-4-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3,5-Dibromo-4-hydroxybenzamide formed in the environment?

A: 3,5-Dibromo-4-hydroxybenzamide is a primary degradation product of the herbicide bromoxynil in soil. Studies show that microbial activity plays a significant role in this degradation process. [, ] For example, researchers identified 3,5-dibromo-4-hydroxybenzamide alongside 3,5-dibromo-4-hydroxybenzoic acid in Regina heavy clay treated with bromoxynil. The degradation was significantly faster in non-sterile soil, highlighting the role of microorganisms. []

Q2: Are there microorganisms capable of utilizing bromoxynil as a nitrogen source and what is their mechanism?

A: Yes, certain bacterial species can utilize bromoxynil as a nitrogen source. A strain of Klebsiella pneumoniae subsp. ozaenae, isolated from soil, demonstrated complete conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the released ammonia as its sole nitrogen source. [] This conversion is facilitated by a highly specific nitrilase enzyme (EC 3.5.5.1) present in Klebsiella pneumoniae subsp. ozaenae, which directly converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid without the formation of 3,5-dibromo-4-hydroxybenzamide. []

Q3: What happens to bromoxynil in a wastewater treatment plant?

A: Research using radiolabeled bromoxynil (with ⁸²Br) in a lab-scale activated sludge plant revealed several degradation pathways. While only 5% of the bromoxynil was degraded after pre-adapting the activated sludge, the identified degradation products included 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid. [] Additionally, approximately 1.9% of the ⁸²Br was released as bromide ions (Br−) through debromination. Notably, the activated sludge exhibited significant adsorption of bromoxynil, reaching approximately 130% of the initial concentration in the solution. []

Q4: Are there analytical methods to detect bromoxynil and its degradation products in environmental samples?

A: Yes, researchers have developed spectrophotometric methods to detect bromoxynil in soil samples, such as Regina heavy clay. [] Furthermore, paper and thin-layer chromatography techniques have been successfully employed to isolate and identify bromoxynil's degradation products, including 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid, from soil. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)

![4-Methylbenzyl-N-bis[daunomycin]](/img/structure/B1230730.png)

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)

![2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid](/img/structure/B1230745.png)